5-Oxotetrahydrofuran-3-carboxylic acid
Overview
Description
5-Oxotetrahydrofuran-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Oxotetrahydrofuran-3-carboxylic acid is the fatty-acid synthase (FASN) and human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) . These enzymes play a crucial role in the mitochondrial fatty acid synthesis pathway, which produces the substrate for lipoic acid (LA) synthesis .
Mode of Action
This compound interacts with its targets by binding to the conserved catalytic domains of FASN and HsmtKAS . This binding inhibits the activity of these enzymes, leading to a decrease in LA content .
Biochemical Pathways
The compound suppresses the mitochondrial fatty acid synthesis pathway . This pathway is vital for mitochondrial function as it produces the substrate for LA synthesis . By inhibiting FASN and HsmtKAS, the compound reduces LA production .
Result of Action
The inhibition of FASN and HsmtKAS by this compound leads to a decrease in LA content, which impairs mitochondrial function . This impairment increases reactive oxygen species content and reduces cell viability .
Action Environment
It’s worth noting that the compound’s effect on mitochondria can be rescued by overexpression of hsmtkas or supplementation with la .
Biochemical Analysis
Biochemical Properties
5-Oxotetrahydrofuran-3-carboxylic acid has been found to interact with key enzymes in the mitochondrial fatty acid synthesis pathway . One such enzyme is the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which is responsible for the production of the substrate for lipoic acid (LA) synthesis .
Cellular Effects
The effects of this compound on cells are significant. It has been observed to decrease LA content, impair mitochondrial function, increase reactive oxygen species content, and reduce cell viability . These effects are likely due to its interaction with HsmtKAS .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the conserved catalytic domains of HsmtKAS, which are also responsible for binding to C75, a synthetic fatty-acid synthase inhibitor . This binding inhibits HsmtKAS, thereby reducing LA production, impairing mitochondrial function, and potentially having toxic effects .
Temporal Effects in Laboratory Settings
It is known that its effects on mitochondrial function and cell viability are observed following treatment .
Metabolic Pathways
This compound is involved in the mitochondrial fatty acid synthesis pathway . It interacts with HsmtKAS, a key enzyme in this pathway, and its inhibition leads to a decrease in LA production .
Properties
IUPAC Name |
5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSWFYLALGXCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-89-5 | |
Record name | 2-oxooxolane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) impact mitochondrial function?
A: C75, a synthetic inhibitor of fatty-acid synthase (FASN), also inhibits the mitochondrial enzyme β-ketoacyl-acyl carrier protein synthase (HsmtKAS) []. This enzyme is crucial for the mitochondrial fatty acid synthesis pathway, specifically for producing the precursor to lipoic acid (LA), an essential cofactor for mitochondrial enzymes. By inhibiting HsmtKAS, C75 reduces LA production, leading to mitochondrial dysfunction, increased reactive oxygen species, and decreased cell viability [].
Q2: Can the negative effects of C75 on mitochondria be mitigated?
A: Yes, supplementing with LA can effectively counteract the mitochondrial dysfunction and oxidative stress induced by C75 []. This suggests that the detrimental effects of C75 on mitochondria are primarily due to its inhibition of HsmtKAS and the subsequent reduction in LA synthesis [].
Q3: Beyond inhibiting fatty acid synthase, does C75 have other potential therapeutic targets?
A: Research suggests that C75 might also interact with HsmtKAS, a mitochondrial enzyme involved in lipoic acid synthesis. This interaction disrupts mitochondrial fatty acid synthesis and impairs mitochondrial function []. This finding highlights the importance of investigating the potential off-target effects of C75 and exploring its therapeutic potential in diseases involving mitochondrial dysfunction.
Q4: Are there natural sources for compounds that inhibit fatty acid synthase?
A: Yes, research has identified peptides derived from enzymatic hydrolysis of soy β-conglycinin that demonstrate potent fatty acid synthase inhibitory activity []. These peptides exhibit higher inhibitory activity compared to the synthetic inhibitor 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), suggesting potential applications in obesity prevention and as therapeutic agents targeting fatty acid synthase overexpression in various tumor types [].
Q5: Can the structure of 5-oxotetrahydrofuran-3-carboxylic acid be characterized using spectroscopic methods?
A: While specific spectroscopic data for this compound is not provided in the research excerpts, NMR spectroscopy, particularly 1H NMR, has been successfully used to investigate the conformational features of similar γ-lactones, such as diastereomers of 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid []. By analyzing vicinal ring coupling constants, researchers can gain insights into the spatial arrangement of atoms within these molecules [].
Q6: What are the implications of discovering a racemic layered structure in (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid)?
A: This discovery is significant because it provides the first report of a racemic crystalline form for terebic acid, an industrially important compound []. Understanding the crystal structure and its stabilization through O-H···O and C-H···O hydrogen bonds forming racemic double layers can offer valuable insights for its potential applications in various industries [].
Q7: How are micelles utilized in the synthesis of ferulic acid dehydrodimers, and what is the significance of this approach?
A: Researchers employ aqueous solutions of quaternary ammonium salts, which self-assemble into micelles, to facilitate the regioisomeric dimerization of ferulic acid using the peroxidase-H2O2 system []. This biomimetic approach mimics natural processes and allows for the controlled synthesis of different regioisomers by simply changing the surfactant used []. This method not only offers a new route to synthesize these valuable compounds but also provides insights into the regiospecificity of dimeric hydroxycinnamate formation in biological systems [].
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